1-(4-Bromophenethyl)piperidin-4-ol
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Overview
Description
1-(4-Bromophenethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromophenethyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Bromophenethyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromobenzyl chloride reacts with piperidine to form the intermediate 1-(4-bromophenethyl)piperidine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, the compound may act as an antagonist to certain receptors, inhibiting the entry of viruses into host cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Bromophenethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenethyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
1-(4-Fluorophenethyl)piperidin-4-ol: Contains a fluorine atom, which can influence its reactivity and pharmacological profile.
1-(4-Methylphenethyl)piperidin-4-ol: The presence of a methyl group can affect its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4,13,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNHKDXKZGJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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